2-(Decanoylamino)benzoic acid
Description
2-(Decanoylamino)benzoic acid is a benzoic acid derivative featuring a decanoyl (10-carbon acyl) group attached to the amino position at the ortho (2-) position of the benzene ring. Structurally, it belongs to the class of 2-substituted benzoic acids, where the substitution modulates physicochemical properties such as solubility, lipophilicity, and biological interactions.
Properties
Molecular Formula |
C17H25NO3 |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
2-(decanoylamino)benzoic acid |
InChI |
InChI=1S/C17H25NO3/c1-2-3-4-5-6-7-8-13-16(19)18-15-12-10-9-11-14(15)17(20)21/h9-12H,2-8,13H2,1H3,(H,18,19)(H,20,21) |
InChI Key |
QSYCFTXFKWQPER-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)NC1=CC=CC=C1C(=O)O |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond in 2-(decanoylamino)benzoic acid undergoes hydrolysis under acidic or basic conditions, yielding decanoic acid and anthranilic acid derivatives.
The carboxylic acid group remains intact under these conditions but may undergo neutralization in basic media.
Decarboxylation
Thermal decarboxylation of the benzoic acid moiety is feasible under high-temperature aqueous conditions, particularly with catalysts:
The electron-withdrawing amide group ortho to the carboxylic acid may accelerate decarboxylation by stabilizing negative charge development.
Electrophilic Aromatic Substitution
The aromatic ring’s reactivity is influenced by the electron-withdrawing carboxylic acid (-I effect) and amide groups. Substitution occurs at the meta position relative to the carboxylic acid and para to the amide.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 50°C | 3-Nitro-2-(decanoylamino)benzoic acid | ~65%* |
| Sulfonation | Fuming H₂SO₄, 100°C | 3-Sulfo-2-(decanoylamino)benzoic acid | ~58%* |
*Yields estimated from analogous benzoic acid reactions .
Functional Group Interconversion
The carboxylic acid participates in standard derivatization reactions:
| Reaction | Reagents | Product |
|---|---|---|
| Esterification | CH₃OH, H₂SO₄, reflux | Methyl 2-(decanoylamino)benzoate |
| Acid chloride formation | SOCl₂, 70°C | 2-(Decanoylamino)benzoyl chloride |
| Reduction | LiAlH₄, dry ether | 2-(Decanoylamino)benzyl alcohol |
The amide group remains inert to these conditions but may reduce to a methylene group (-CH₂-) under strong reducing agents (e.g., BH₃·THF) .
Biological Activity and Derivatives
Structural analogs of this compound exhibit proteasome and cathepsin activation, suggesting potential bioactivity. Key findings include:
-
Proteasome activation : Analogous halogenated benzoic acids enhance chymotrypsin-like activity by 467% at 5 μM .
-
Amide-directed modifications : Substituents on the middle aromatic ring significantly influence antiviral potency, with EC₅₀ values as low as 0.6 μM .
Synthetic Pathways
A plausible synthesis route involves:
-
Amide coupling : React anthranilic acid with decanoyl chloride in DMF using HOBt/EDCI .
-
Purification : Recrystallization from ethanol/water yields pure product (mp 142–144°C*).
*Melting point inferred from structurally similar compounds .
Comparison with Similar Compounds
Key Observations:
- Lipophilicity: The decanoyl group in this compound confers significantly higher hydrophobicity compared to acetyl (Av7) or carbamimidoyl groups, which may enhance its utility in lipid-based formulations .
- Receptor Interactions : 2-Benzoylbenzoic acid derivatives show strong binding to taste receptors (ΔGbinding = -8.2 kcal/mol), highlighting the role of substituent bulk in modulating ligand-receptor interactions .
Data Tables
Table 1. Thermodynamic and Binding Data of Selected Analogs
| Compound | ΔGbinding (kcal/mol) | S°solid (J/mol·K) | Notable Applications |
|---|---|---|---|
| 2-Benzoylbenzoic acid | -8.2 | N/A | Taste receptor modulation |
| Benzoic acid, 2-[(Phenylamino)carbonyl]- | N/A | 322.9 | Reaction thermodynamics |
| p-(Dimethylamino)benzoic acid | N/A | N/A | UV absorption, cosmetics |
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